n-Cyclohexyl-1-hydroxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclohexyl-1-hydroxy-2-naphthamide is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol It is a derivative of naphthamide, characterized by the presence of a cyclohexyl group and a hydroxyl group attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of n-Cyclohexyl-1-hydroxy-2-naphthamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
n-Cyclohexyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of n-Cyclohexyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects. Molecular docking studies have provided insights into the binding interactions and the competitive and reversible nature of the inhibition .
Vergleich Mit ähnlichen Verbindungen
n-Cyclohexyl-1-hydroxy-2-naphthamide can be compared with other naphthamide derivatives, such as:
n-Cyclohexyl-1-naphthamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Hydroxy-2-naphthamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets
Eigenschaften
CAS-Nummer |
35310-88-4 |
---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-cyclohexyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h4-6,9-11,13,19H,1-3,7-8H2,(H,18,20) |
InChI-Schlüssel |
DXYBSFJXFWUIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.